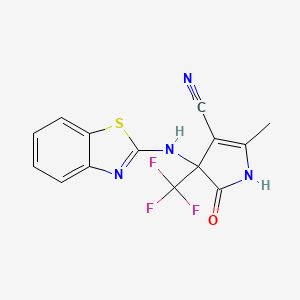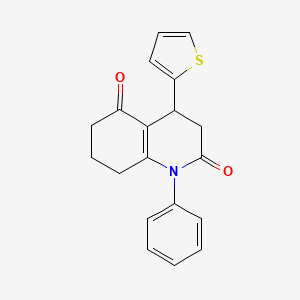![molecular formula C24H28N4O5S B11497910 N-(4-{[4-(5,8-dimethoxy-4-methylquinolin-2-yl)piperazin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B11497910.png)
N-(4-{[4-(5,8-dimethoxy-4-methylquinolin-2-yl)piperazin-1-yl]sulfonyl}phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-{[4-(5,8-dimethoxy-4-methylquinolin-2-yl)piperazin-1-yl]sulfonyl}phenyl)acetamide: is a complex organic compound that features a quinoline core, a piperazine ring, and a sulfonyl phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[4-(5,8-dimethoxy-4-methylquinolin-2-yl)piperazin-1-yl]sulfonyl}phenyl)acetamide typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Piperazine Ring Formation: The piperazine ring is introduced by reacting the quinoline derivative with piperazine under reflux conditions.
Sulfonylation: The sulfonyl group is added by reacting the piperazine-quinoline intermediate with a sulfonyl chloride derivative.
Acetylation: Finally, the compound is acetylated using acetic anhydride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can target the nitro groups (if present) on the quinoline ring, converting them to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the sulfonyl phenyl group, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like triethylamine.
Major Products
Oxidation: Quinoline N-oxides
Reduction: Amino derivatives of the quinoline ring
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N-(4-{[4-(5,8-dimethoxy-4-methylquinolin-2-yl)piperazin-1-yl]sulfonyl}phenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-(4-{[4-(5,8-dimethoxy-4-methylquinolin-2-yl)piperazin-1-yl]sulfonyl}phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core is known to intercalate with DNA, potentially disrupting DNA replication and transcription processes. The piperazine ring can enhance the compound’s binding affinity to its targets, while the sulfonyl group can modulate its solubility and stability.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known antimalarial drug with a quinoline core.
Hydroxychloroquine: Similar to chloroquine but with an additional hydroxyl group, used in the treatment of autoimmune diseases.
Quinoline N-oxides: Oxidized derivatives of quinoline with potential antimicrobial properties.
Uniqueness
N-(4-{[4-(5,8-dimethoxy-4-methylquinolin-2-yl)piperazin-1-yl]sulfonyl}phenyl)acetamide is unique due to its combination of a quinoline core, piperazine ring, and sulfonyl phenyl group. This unique structure allows it to interact with a diverse range of biological targets, making it a versatile compound for various applications in medicinal chemistry and pharmacology.
Properties
Molecular Formula |
C24H28N4O5S |
|---|---|
Molecular Weight |
484.6 g/mol |
IUPAC Name |
N-[4-[4-(5,8-dimethoxy-4-methylquinolin-2-yl)piperazin-1-yl]sulfonylphenyl]acetamide |
InChI |
InChI=1S/C24H28N4O5S/c1-16-15-22(26-24-21(33-4)10-9-20(32-3)23(16)24)27-11-13-28(14-12-27)34(30,31)19-7-5-18(6-8-19)25-17(2)29/h5-10,15H,11-14H2,1-4H3,(H,25,29) |
InChI Key |
CLJYQQVUSWJWIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C(C=CC(=C12)OC)OC)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![15-butyl-2,2,9-trihydroxy-11-(4-methylphenyl)-10-oxa-15-azatetracyclo[7.6.0.01,12.03,8]pentadeca-3,5,7,11-tetraene-13,14-dione](/img/structure/B11497837.png)
![5-Chloro-2-[(2-chlorobenzyl)sulfanyl][1,3]oxazolo[4,5-h]quinoline](/img/structure/B11497841.png)
![2-(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)-4-(1-naphthyl)-1,3-thiazole](/img/structure/B11497843.png)
![2-chloro-4,5-difluoro-N-{3-[(1,8,8-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)sulfonyl]phenyl}benzamide](/img/structure/B11497855.png)
![3-({[4-(Trifluoromethyl)phenyl]carbonyl}amino)-1-benzofuran-2-carboxylic acid](/img/structure/B11497861.png)
![4-(furan-2-yl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B11497864.png)
![10-({5-[(2-fluorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)acridin-9(10H)-one](/img/structure/B11497870.png)


![3-(2-Chloro-5-nitrophenyl)-3-[(phenylacetyl)amino]propanoic acid](/img/structure/B11497883.png)

![[(6-Nitro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)sulfanyl]acetic acid](/img/structure/B11497903.png)

![2-Benzoyl-3-[(3-methoxyphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B11497915.png)
